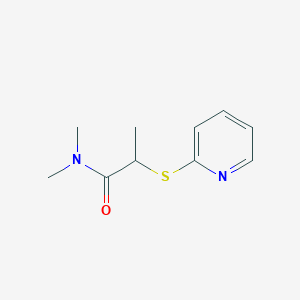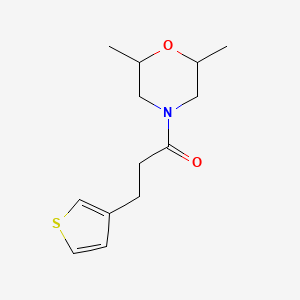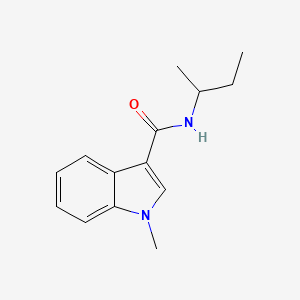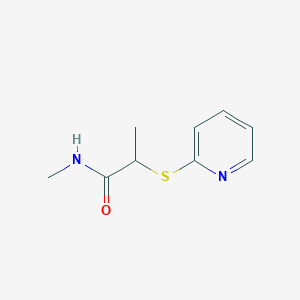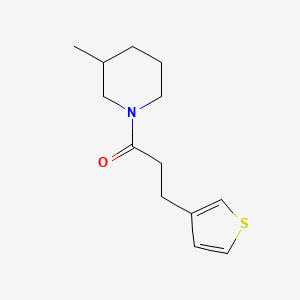
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a Schedule IV drug in the United States and is available only with a prescription. It is a racemic compound that is composed of two enantiomers, R-modafinil and S-modafinil.
Mecanismo De Acción
The exact mechanism of action of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone is not fully understood. It is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone may also enhance the activity of orexin neurons in the hypothalamus, which play a key role in regulating wakefulness and sleep.
Biochemical and physiological effects:
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It increases alertness, reduces fatigue, and improves cognitive function. It also increases heart rate and blood pressure, although these effects are generally mild and transient. (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has a relatively long half-life, with a duration of action of 10-12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has a number of advantages as a research tool. It is well-tolerated and has a low risk of side effects, making it suitable for use in healthy individuals as well as in patient populations. It has been shown to improve cognitive function and may be useful in studying the neural mechanisms underlying cognitive processes such as attention, memory, and decision-making. However, there are also some limitations to the use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone in research. It can be difficult to blind participants to the effects of the drug, as it has a distinct subjective experience. Additionally, the effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone may be influenced by individual differences in genetics, age, and other factors.
Direcciones Futuras
There are a number of potential future directions for research on (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone. Some possible areas of investigation include:
- The effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone on brain connectivity and network function.
- The use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone as a treatment for cognitive impairments in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
- The effects of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone on social cognition and empathy.
- The use of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone as a cognitive enhancer in healthy individuals, and the potential ethical implications of such use.
- The development of new compounds based on the structure of (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, with improved efficacy and fewer side effects.
In conclusion, (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone is a wakefulness-promoting agent that has been extensively studied for its effects on cognitive function, mood, and alertness. It has a number of advantages as a research tool, including its well-tolerated nature and low risk of side effects. There are also a number of potential future directions for research on (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone, including investigating its effects on brain connectivity, social cognition, and the development of new compounds based on its structure.
Métodos De Síntesis
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone was first synthesized in the 1970s by Michel Jouvet and his team at Lafon Laboratories in France. The synthesis method involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with hydrazine to form the hydrazone, which is then reacted with 2-ethylbenzoyl chloride to form (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its effects on cognitive function, mood, and alertness. It has been found to improve working memory, attention, and executive function in healthy individuals, as well as in those with cognitive impairments such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). (2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
(2-ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-2-17(16)12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUIQVHRLOTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylsulfinylphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)


![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)



![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
